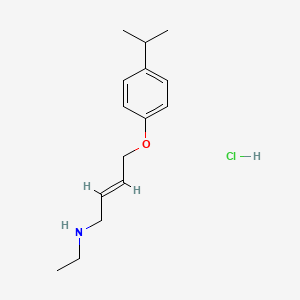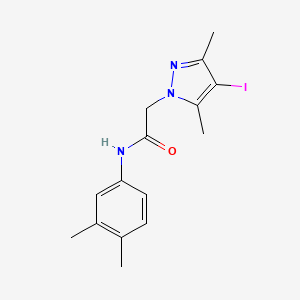![molecular formula C27H30N2O B6078665 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B6078665.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, also known as BMB, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a promising candidate for further research as a therapeutic agent. One limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has not yet been extensively studied in vivo, and further research is needed to determine its potential efficacy and safety as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide. One area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer, either alone or in combination with other therapies. Another area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-benzylpiperidine with 2-methylbenzoyl chloride to form the intermediate 4-benzyl-N-(2-methylphenyl) piperidine-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O/c1-21-7-5-6-10-26(21)28-27(30)25-13-11-24(12-14-25)20-29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWXYXUTLHZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6078610.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N',N'-dimethylsuccinamide](/img/structure/B6078622.png)
![3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6078650.png)
![N-(4-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B6078656.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6078659.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6078676.png)
![5-ethyl-4-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6078680.png)
![3-chloro-4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6078688.png)
